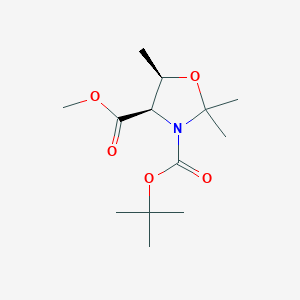![molecular formula C13H11F3N2 B1439199 Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine CAS No. 1021109-46-5](/img/structure/B1439199.png)
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine
Overview
Description
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine (P3TPM) is an important amine compound with numerous applications in science and industry. It is a colorless, crystalline solid with a melting point of 91-92°C and a boiling point of 197-198°C. It is soluble in water and organic solvents, and can be used as a reagent in organic synthesis. P3TPM is a versatile compound, with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Catalytic Applications
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine derivatives are utilized in catalytic applications. For instance, their derivatives have been involved in the synthesis of unsymmetrical NCN′ pincer palladacycles, showcasing good activity and selectivity in catalysis (Roffe et al., 2016).
Photocytotoxicity and Cellular Uptake
This compound has been used in the development of Iron(III) complexes, exhibiting notable photocytotoxicity in various cancer cells. Such complexes have shown significant uptake in endoplasmic reticulum, indicating potential applications in cancer treatment (Basu et al., 2015).
Anticonvulsant Activity
Research has been conducted on novel Schiff bases of 3-aminomethyl pyridine, synthesizing compounds with potential anticonvulsant properties. These have shown promise in seizures protection, indicating their potential in medical applications (Pandey & Srivastava, 2011).
Photophysical Properties
Studies on Iron(III) catecholates have focused on their photophysical properties. These studies have implications for their use in cellular imaging and as photocytotoxic agents in light therapy (Basu et al., 2014).
Anticancer Activity
The derivative compounds have been investigated for their potential in anticancer activities. For instance, Palladium(II) and Platinum(II) complexes have been studied for their DNA-binding affinity and effectiveness against various cancer cell lines (Mbugua et al., 2020).
Properties
IUPAC Name |
pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)11-5-1-3-9(7-11)12(17)10-4-2-6-18-8-10/h1-8,12H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJHXOOPEBTWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


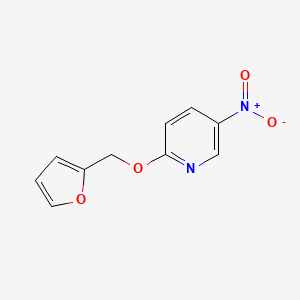
![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)
![2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate](/img/structure/B1439118.png)
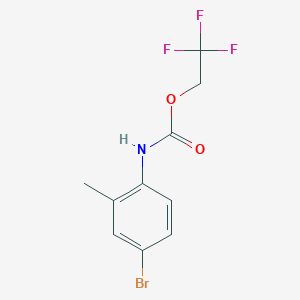
![4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1439121.png)


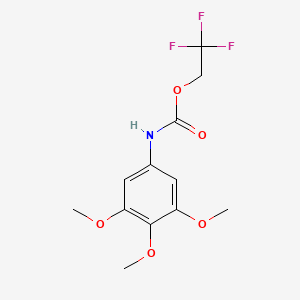
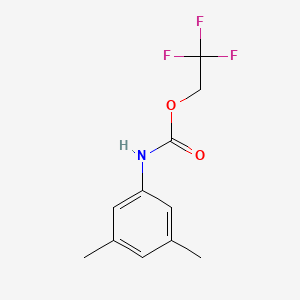
![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)
![[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1439132.png)
![tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B1439133.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)
